
3,3-Bis(4-methoxyphenoxy)-3H-diazirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3-Bis(4-methoxyphenoxy)-3H-diazirine is a chemical compound known for its unique structure and properties It features a diazirine ring, which is a three-membered ring containing two nitrogen atoms and one carbon atom, substituted with two 4-methoxyphenoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(4-methoxyphenoxy)-3H-diazirine typically involves the reaction of 4-methoxyphenol with a suitable diazirine precursor. One common method includes the use of a diazirine intermediate, which is reacted with 4-methoxyphenol under controlled conditions to yield the desired product. The reaction conditions often involve the use of a base, such as sodium hydroxide, and a solvent like dichloromethane.
Industrial Production Methods: While specific industrial production methods for 3,3-Bis(4-methoxyphenoxy)-3H-diazirine are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive diazirine intermediates.
Análisis De Reacciones Químicas
Types of Reactions: 3,3-Bis(4-methoxyphenoxy)-3H-diazirine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the diazirine ring into other functional groups.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
3,3-Bis(4-methoxyphenoxy)-3H-diazirine has several applications in scientific research:
Chemistry: It is used as a photoreactive crosslinker in the study of molecular interactions and protein-ligand binding.
Biology: The compound is employed in photoaffinity labeling to investigate protein structures and functions.
Industry: It can be used in the production of advanced materials with specific properties, such as photoresponsive polymers.
Mecanismo De Acción
The mechanism of action of 3,3-Bis(4-methoxyphenoxy)-3H-diazirine involves the generation of reactive intermediates upon exposure to light. The diazirine ring undergoes photolysis to form a highly reactive carbene species, which can then interact with nearby molecules. This property makes it useful for photoaffinity labeling, where the carbene can form covalent bonds with target proteins, allowing for the study of protein interactions and functions.
Comparación Con Compuestos Similares
3,3-Bis(4-nitrophenoxy)-3H-diazirine: Similar structure but with nitro groups instead of methoxy groups.
3,3-Bis(4-hydroxyphenoxy)-3H-diazirine: Hydroxy groups instead of methoxy groups.
3,3-Bis(4-chlorophenoxy)-3H-diazirine: Chlorine atoms instead of methoxy groups.
Uniqueness: 3,3-Bis(4-methoxyphenoxy)-3H-diazirine is unique due to its methoxy substituents, which can influence its reactivity and solubility. The methoxy groups can also participate in hydrogen bonding, affecting the compound’s interactions with other molecules.
Propiedades
Número CAS |
651306-52-4 |
|---|---|
Fórmula molecular |
C15H14N2O4 |
Peso molecular |
286.28 g/mol |
Nombre IUPAC |
3,3-bis(4-methoxyphenoxy)diazirine |
InChI |
InChI=1S/C15H14N2O4/c1-18-11-3-7-13(8-4-11)20-15(16-17-15)21-14-9-5-12(19-2)6-10-14/h3-10H,1-2H3 |
Clave InChI |
ISXJOXBLSPKOJR-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OC2(N=N2)OC3=CC=C(C=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


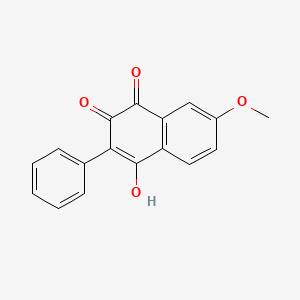

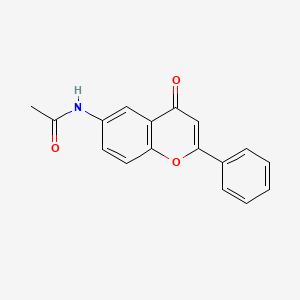

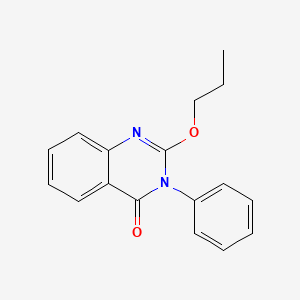

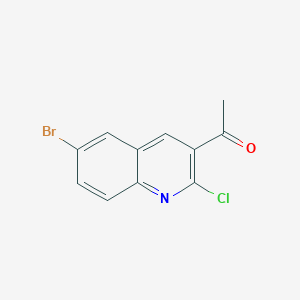
![Ethyl 1-ethyl-4-[(prop-2-en-1-yl)oxy]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B11844955.png)
![n-Benzyl-6-chloro-1-methyl-1h-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11844962.png)
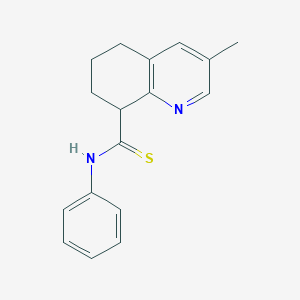

![1'-Pivaloylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B11844976.png)
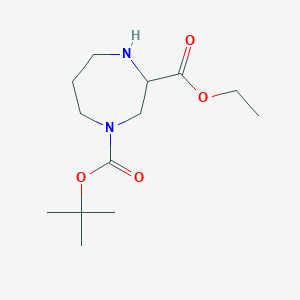
![10-Methyl-2,3,4,6,7,11b-hexahydro-1H-pyrazino[2,1-a]isoquinoline dihydrochloride](/img/structure/B11845009.png)
